molecular formula C12H16Cl2N2S B2354023 (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride CAS No. 2418594-42-8

(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride

Cat. No. B2354023
CAS RN: 2418594-42-8
M. Wt: 291.23
InChI Key: NWIMPCHBIZHFHO-YCBDHFTFSA-N
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Description

(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride, also known as MTMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMEA is a derivative of phenethylamine and thiazole, and its chemical structure makes it a promising candidate for drug development.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • A study by (Pejchal et al., 2015) synthesized novel compounds similar to (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine and tested them for antibacterial and antifungal activities. Some compounds showed activity comparable or slightly better than standard medicinal products like chloramphenicol, cefoperazone, and amphotericin B.

H1 Receptor Antagonism

  • Research by (Walczyński et al., 1999) involved synthesizing and testing derivatives of (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine as H1 receptor antagonists. They found weak H1-antagonistic activity in compounds with phenylamino substitution and slightly improved activity with benzhydryl groups.

Inhibition of Cholinesterases

  • A study by (Pejchal et al., 2011) synthesized phenyl ureas derivatives of (1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine and tested their inhibition activity against acetylcholinesterase and butyrylcholinesterase. The compounds exhibited excellent inhibition activity.

Antioxidant Activity

  • Research by (Drapak et al., 2019) included a QSAR-analysis of derivatives of the compound to evaluate their potential as antioxidants. The study found that antioxidant activity increases with certain changes in the molecular structure, like decreasing molecular volume and increasing the magnitude of the dipole moment.

Anticancer Activity

  • A study by (Gomha et al., 2014) synthesized novel derivatives and tested them for anticancer activity. They found concentration-dependent cellular growth inhibitory effects in breast carcinoma cell line MCF-7.

properties

IUPAC Name

(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;;/h3-8H,13H2,1-2H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIMPCHBIZHFHO-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride

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